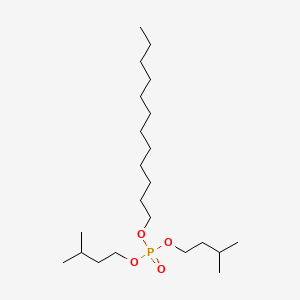

Dodecyl bis(3-methylbutyl) phosphate

Description

Properties

Molecular Formula |

C22H47O4P |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

dodecyl bis(3-methylbutyl) phosphate |

InChI |

InChI=1S/C22H47O4P/c1-6-7-8-9-10-11-12-13-14-15-18-24-27(23,25-19-16-21(2)3)26-20-17-22(4)5/h21-22H,6-20H2,1-5H3 |

InChI Key |

SWBLEERLDPTWPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(OCCC(C)C)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach: Phosphate Esterification

The primary method to prepare this compound is through the esterification of phosphoric acid derivatives with the corresponding alcohols (dodecanol and 3-methylbutanol). The process typically involves:

- Reacting phosphorus oxychloride (POCl3) or phosphoric acid derivatives with the alcohols under controlled conditions.

- Using catalysts or bases to facilitate ester bond formation.

- Controlling stoichiometry to achieve bis-esterification with two 3-methylbutyl groups and one dodecyl group.

This method is consistent with general phosphate ester synthesis protocols, where selective esterification is achieved by stepwise addition or controlled reaction conditions.

Transesterification Method

An alternative preparation involves transesterification reactions, where a preformed phosphate ester (e.g., tris(alkyl) phosphate) undergoes alcohol exchange with 3-methylbutanol and dodecanol. This method allows:

- Fine control over the alkyl groups attached to the phosphate.

- Use of catalysts such as acid or base catalysts to promote ester exchange.

- Potential for higher purity and yield by avoiding direct use of phosphorus chlorides.

Transesterification is a common industrial method for preparing mixed phosphate esters and is referenced in related phosphate compound syntheses.

Acid-Catalyzed Esterification with Phosphoric Acid Derivatives

Another approach involves acid-catalyzed esterification of phosphoric acid or its derivatives with the alcohols. This method requires:

- Use of strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).

- Removal of water formed during the reaction to drive equilibrium toward ester formation.

- Careful temperature control to prevent side reactions.

This method is widely used for preparing alkyl phosphate esters and can be adapted for branched alcohols like 3-methylbutanol.

Decomposition and Re-esterification Routes

Some patents describe methods involving decomposition of alkylphosphonic acid esters followed by re-esterification to obtain high-purity alkyl phosphate esters. These methods use:

- Hydrogen halides and water to decompose alkylphosphonic acid esters.

- Subsequent re-esterification or purification steps to isolate the desired phosphate ester.

- Industrially advantageous processes with high yield and purity.

Though more common for phosphonic acids, similar principles can be applied to phosphate esters with branched alkyl groups.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 80–150 °C | Controlled to optimize esterification |

| Catalyst | Acid catalysts (H2SO4, p-TsOH) or base catalysts | Catalyst choice affects rate and selectivity |

| Molar ratio (Alcohol:Phosphorus) | 2:1 to 3:1 | To ensure bis-ester formation |

| Solvent | Non-polar solvents (e.g., toluene) or solvent-free | Solvent choice affects reaction kinetics |

| Reaction time | Several hours (4–24 h) | Depends on catalyst and temperature |

| Water removal | Continuous removal via azeotropic distillation | Drives equilibrium toward ester formation |

These parameters are optimized to maximize yield and purity of this compound.

Analytical and Purification Techniques

- Chromatography: Gel permeation chromatography and preparative HPLC are used to purify and analyze the product mixture, ensuring removal of unreacted alcohols and side products.

- Spectroscopy: NMR (1H, 13C, 31P) and IR spectroscopy confirm the esterification and phosphate group integrity.

- Mass Spectrometry: Confirms molecular weight and structure.

- Distillation: Steam or vacuum distillation may be used to remove volatile impurities.

Research Findings and Industrial Relevance

- The preparation of phosphate esters with branched alkyl groups like 3-methylbutyl is challenging due to steric hindrance but can be efficiently achieved by controlled esterification or transesterification.

- Industrial patents emphasize the importance of minimizing excess reagents and optimizing reaction conditions to improve yield and purity.

- The compound is relevant in applications such as flame retardants, metal extractants, and additives, necessitating high-purity synthesis methods.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | Phosphoric acid or POCl3 + alcohols | Straightforward, well-known | Requires careful control of conditions |

| Transesterification | Exchange of alkyl groups on phosphate esters | High selectivity, purity | Requires catalyst and longer reaction times |

| Acid-Catalyzed Esterification | Use of strong acid catalysts | Efficient for branched alcohols | Water removal needed, side reactions possible |

| Decomposition/Re-esterification | Decompose esters with hydrogen halides, then re-esterify | High purity, industrial scale | More complex, multi-step process |

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters undergo various chemical reactions, including:

Oxidation: These esters can be oxidized to form phosphonic acids under specific conditions.

Substitution: The alkoxy groups in the esters can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles like amines or alcohols.

Major Products

Hydrolysis: Phosphoric acid and the respective alcohols.

Oxidation: Phosphonic acids.

Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters have a wide range of applications in scientific research:

Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the solubilization of membrane proteins and other hydrophobic biomolecules.

Medicine: Utilized in drug delivery systems to improve the bioavailability of hydrophobic drugs.

Industry: Applied in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters is primarily based on their surfactant properties. These esters reduce surface tension by aligning themselves at the interface between hydrophobic and hydrophilic phases. This alignment disrupts the cohesive forces between water molecules, allowing for better dispersion and solubilization of hydrophobic compounds . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing their solubility and stability .

Comparison with Similar Compounds

Flame Retardants

Phenyl Bis(dodecyl) Phosphate ():

This compound, featuring phenyl and dodecyl groups, is used as a flame retardant in textiles. The aromatic phenyl group enhances thermal stability, while the dodecyl chains improve compatibility with polymeric matrices. In contrast, dodecyl bis(3-methylbutyl) phosphate’s branched alkyl chains may reduce viscosity and improve dispersibility in hydrophobic systems but could slightly lower thermal degradation thresholds compared to aromatic analogs .

Key Research Findings :

Ion Exchangers

Sodium Dodecyl Benzene Sulphonate-Based Tin (IV) Phosphate ():

This cation exchanger incorporates a sulfonate group and dodecyl chain for enhanced metal ion adsorption (e.g., Cu²⁺, Pb²⁺). This compound lacks sulfonate functionality, limiting its ion-exchange capacity. However, its branched alkyl groups might improve hydrophobicity, making it suitable for extracting heavy metals from organic-rich environments .

Key Research Findings :

Functional Fluids

Mixed Mono- and Bis-(Dodecyl Ammonium) Methyl Phosphates (): Quaternary ammonium-phosphate esters are used in hydraulic fluids to inhibit corrosion. This compound, lacking ammonium groups, may exhibit lower conductivity but superior hydrolytic stability under high-temperature conditions. The branched 3-methylbutyl groups could also reduce oxidative degradation compared to straight-chain analogs .

Key Research Findings :

- Quaternary ammonium phosphates show conductivity improvements (e.g., from 0.021 to 0.24 mmhos/cm after modification), whereas non-ionic alkyl phosphates prioritize thermal stability over conductivity .

Chelating Agents

Triethylene Glycol Bis(dodecyl Phosphate) ():

This compound efficiently extracts metal ions in supercritical CO₂ due to its ethylene glycol spacer and dodecyl chains. This compound’s branched chains may reduce chelation strength but improve solubility in supercritical CO₂, enabling greener extraction processes .

Key Research Findings :

Surfactants

Dodecyl Dihydrogen Phosphate-Morpholine Compound (): The morpholine salt form increases water solubility, making it suitable for emulsifiers. In contrast, this compound’s ester groups render it more oil-soluble, favoring applications in lubricants or non-aqueous formulations .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dodecyl bis(3-methylbutyl) phosphate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification of phosphoric acid with dodecyl and 3-methylbutyl alcohols. Key steps include controlled reaction stoichiometry, acid catalysis, and purification via column chromatography or recrystallization. Purity optimization requires monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm esterification completion and byproduct removal .

- Data Insight : Triethylene glycol bis(dodecyl phosphate) synthesis (analogous in esterification) achieves >90% purity using stoichiometric alcohol-to-phosphate ratios and reflux conditions in anhydrous solvents .

Q. What spectroscopic and computational methods are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies phosphate ester bonds (P=O stretch ~1250 cm⁻¹, P-O-C stretches ~1050 cm⁻¹). Reference spectra for similar compounds (e.g., diethyl dodecyl phosphate) validate peak assignments .

- Quantum Chemical Simulations : CASTEP simulations optimize molecular geometry, Mulliken charges, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For dodecyl phosphate derivatives, simulations reveal enhanced electron-donating capacity in anionic forms, critical for adsorption studies .

Advanced Research Questions

Q. How does this compound interact with mineral surfaces, and what experimental designs validate adsorption mechanisms?

- Methodological Answer : Adsorption studies combine flotation experiments with density functional theory (DFT). For fluorapatite, single-mineral flotation tests quantify recovery rates, while DFT calculates adsorption energies (e.g., −45 kJ/mol for dodecyl phosphate anions) and bond distances (e.g., 1.8–2.2 Å for P-O-Ca interactions). Cross-validation via X-ray photoelectron spectroscopy (XPS) confirms chemical bond formation .

- Data Contradiction Resolution : Discrepancies in reported adsorption energies may arise from solvent polarity or pH effects. Control experiments at fixed ionic strength and pH (e.g., pH 9 for anionic species dominance) reduce variability .

Q. What strategies resolve contradictions in extraction efficiency data for dodecyl phosphate derivatives in metal-ion separation?

- Methodological Answer : Contradictions often stem from competing complexation pathways. Use biphasic (aqueous/organic) extraction systems with varying alkyl chain lengths (e.g., dodecyl vs. octyl phosphates) to isolate steric and electronic effects. Quantify extraction efficiency via atomic absorption spectroscopy (AAS) and correlate with computed complexation constants (logβ) from molecular dynamics (MD) simulations .

- Case Study : Triethylene glycol bis(dodecyl phosphate) shows higher Cu²⁺ extraction (logβ = 4.2) than shorter-chain analogs due to improved micellar stabilization in nonpolar solvents .

Q. How can computational modeling guide the design of dodecyl phosphate derivatives for targeted applications?

- Methodological Answer :

- Step 1 : Optimize ligand geometry using CASTEP or Gaussian software to predict dipole moments and charge distribution. For fluorapatite flotation, simulations prioritize ligands with high HOMO energy (e.g., −5.2 eV for dodecyl phosphate anions), indicating strong electron donation to Ca²⁺ sites .

- Step 2 : Validate predictions via adsorption isotherms (Langmuir/Freundlich models) and in situ attenuated total reflectance infrared (ATR-IR) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.